Compound Description: TG100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor. It exhibits potent inhibition against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases with Ki values ranging from 13 to 64 nM. [, ]
Relevance: TG100435 shares the 1,2,4-benzotriazine core structure with methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate. Both compounds feature an amino substituent at the 3-position of the triazine ring. [, ]
Compound Description: TG100855 is the major N-oxide metabolite of TG100435. Notably, it is 2 to 9 times more potent than its parent compound, TG100435, as a tyrosine kinase inhibitor. [, ]
Relevance: TG100855 is structurally related to methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate through the shared 1,2,4-benzotriazine scaffold and the presence of an amino group at the 3-position of the triazine ring. [, ] The difference lies in the substitution pattern on the phenyl ring attached to the amine and the presence of the N-oxide group in TG100855.
Compound Description: PB17-026-01 is a potent allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase. [] It was designed using a structure-based approach, targeting the allosteric binding pocket of SHP2.
Relevance: PB17-026-01 and methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate both contain the 1,2,4-triazine core as a key structural feature. [] While PB17-026-01 is fused with a pyrrole ring, the overall presence of the triazine system highlights the importance of this heterocycle in medicinal chemistry, particularly for targeting kinases and phosphatases.
Compound Description: These compounds are intermediates used in the synthesis of 6-alkyl-4-(pyridin-3-yl-methyleneamino)-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives. []
Relevance: The 4-amino-6-alkyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine structure is a simplified version of the 1,2,4-triazine core found in methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate. [] The presence of the amino group at the 4-position and the alkyl group at the 6-position in both compounds highlights their shared structural features.
N1,N3-disubstituted ureas (2) and thioureas (3 and 4)
Compound Description: These compounds are intermediates used in the synthesis of barbituric and thiobarbituric acids bearing the 5,6-diphenyl-1,2,4-triazin-3-yl moiety. []
Relevance: Compounds 2, 3, and 4 are derived from 3-amino-5,6-diphenyl-1,2,4-triazine (1), which shares the central 1,2,4-triazine ring system with methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate. [] They represent a different approach to incorporating the triazine scaffold into biologically active molecules, specifically CDK2 inhibitors.
Barbituric acid (5) and Thiobarbituric acids (6 and 7)
Compound Description: These compounds are diphenyl-1',2',4'-triazin-3'-yl barbituric acid derivatives synthesized as potential CDK2 inhibitors. []
Relevance: Barbituric acid (5) and thiobarbituric acids (6 and 7) are further derivatives of 3-amino-5,6-diphenyl-1,2,4-triazine (1), sharing the triazine core with methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate. []
Compound Description: Compound 5 is a potent dual inhibitor of both VEGFr2 and Src family (Src and YES) kinases. [] It is being investigated as a potential therapeutic for age-related macular degeneration (AMD).
Relevance: This compound shares the 1,2,4-benzotriazine scaffold and the 3-amino substitution pattern with methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate. [] The difference lies in the substitution pattern on the phenyl ring attached to the amine and the presence of a phenolic group.
Compound Description: Compound 12 is a prodrug of compound 5. [] It has been specifically designed for topical administration as an eye drop to increase the concentration of 5 in the back of the eye for the treatment of AMD.
Relevance: As a prodrug of compound 5, it also shares the core 1,2,4-benzotriazine structure with methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate. [] The key difference is the presence of a benzoate ester group, which is cleaved in vivo to release the active compound 5.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.